![molecular formula C22H20N2O2 B5776865 N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic benefits in various diseases. This compound belongs to the class of benzamides and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide involves the inhibition of various signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. These signaling pathways are involved in the regulation of cell growth, survival, and inflammation. By inhibiting these pathways, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to induce apoptosis, cell cycle arrest, and inhibit the growth of cancer cells. In arthritis research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to reduce inflammation by inhibiting the activation of NF-κB.
实验室实验的优点和局限性
N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic benefits in various diseases. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide. One direction is to further investigate its potential therapeutic benefits in cancer, arthritis, and inflammation. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of more potent and selective analogs of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide is a synthetic compound that has been studied for its potential therapeutic benefits in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide as a therapeutic agent.
合成方法
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 4-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide. This synthesis method has been reported in several scientific journals and has been shown to yield high purity N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide.
科学研究应用
N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been studied for its potential therapeutic benefits in various diseases such as cancer, arthritis, and inflammation. In cancer research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In arthritis research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. In inflammation research, N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide has been shown to reduce inflammation by inhibiting the activation of NF-κB.
属性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-6-10-18(13-15)22(26)23-19-11-12-20(16(2)14-19)24-21(25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGCYMOYQIUQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

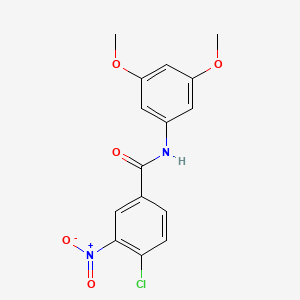

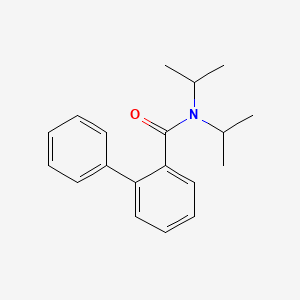
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)

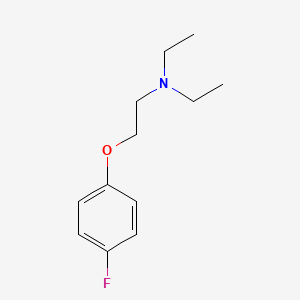
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
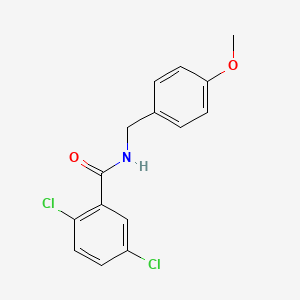

![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)
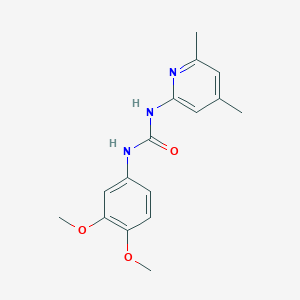
![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)